
An In-depth Technical Guide to 2-
Phenoxybutanoic Acid: Chemical Properties and

Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Phenoxybutanoic acid

Cat. No.: B082166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

structure, and potential biological relevance of 2-Phenoxybutanoic acid. The information is

curated for professionals in research and development, with a focus on data-driven insights

and experimental context.

Chemical Identity and Structure
2-Phenoxybutanoic acid, also known as 2-phenoxybutyric acid, is an aromatic carboxylic

acid. Its structure features a phenoxy group attached to the alpha-carbon of butanoic acid.
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Identifier Value

IUPAC Name 2-phenoxybutanoic acid[1]

Synonyms
2-Phenoxybutyric acid, α-Phenoxybutyric acid[2]

[3]

Molecular Formula C₁₀H₁₂O₃[1][2][3]

Molecular Weight 180.20 g/mol [1][2][3]

CAS Number 13794-14-4[1][2][3]

InChI
InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-

3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)[1][2][3]

InChIKey TVSPPYGAFOVROT-UHFFFAOYSA-N[1][2][3]

Canonical SMILES CCC(C(=O)O)OC1=CC=CC=C1

Physicochemical Properties
Quantitative data on the physicochemical properties of 2-Phenoxybutanoic acid are limited in

publicly available literature. The following table summarizes computed and experimental data

where available.

Property Value Data Type Source

XLogP3-AA 2.4 Computed PubChem[1]

Hydrogen Bond Donor

Count
1 Computed PubChem[1]

Hydrogen Bond

Acceptor Count
3 Computed PubChem[1]

Rotatable Bond Count 4 Computed PubChem[1]

Topological Polar

Surface Area
46.5 Å² Computed PubChem[1]

Kovats Retention

Index

1450 (Standard non-

polar)
Experimental NIST[1]
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Spectroscopic Data Summary
Spectroscopic data is crucial for the structural confirmation and characterization of 2-
Phenoxybutanoic acid.

Mass Spectrometry: Electron Ionization (EI) mass spectrometry data is available, providing

information on the fragmentation pattern and molecular weight of the compound.[3]

Infrared (IR) Spectroscopy: Gas-phase IR spectra are available, which can be used to

identify the characteristic vibrational frequencies of the functional groups present, such as

the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments are not

detailed in the available literature, 13C NMR spectra have been referenced, which would be

instrumental in confirming the carbon skeleton of the molecule.[1]

Experimental Protocols
Synthesis of 2-Phenoxybutanoic Acid
A common and effective method for the synthesis of 2-phenoxyalkanoic acids is via a

Williamson ether synthesis followed by ester hydrolysis. The following is a representative

protocol adapted from procedures for analogous compounds.

Step 1: Synthesis of Ethyl 2-Phenoxybutanoate

To a solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF),

add a base such as anhydrous potassium carbonate (1.5 equivalents).

Stir the resulting suspension at room temperature for approximately 15-30 minutes.

Add ethyl 2-bromobutanoate (1.1-1.2 equivalents) dropwise to the reaction mixture.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the inorganic

salts by filtration.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-

phenoxybutanoate. This intermediate can often be used in the next step without further

purification.

Step 2: Hydrolysis to 2-Phenoxybutanoic Acid

Dissolve the crude ethyl 2-phenoxybutanoate in a mixture of ethanol and an aqueous

solution of a strong base, such as sodium hydroxide (2-3 equivalents).

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting

ester by TLC.

After hydrolysis is complete, cool the mixture to room temperature and remove the ethanol

under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent

(e.g., diethyl ether) to remove any non-acidic impurities.

Carefully acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of

approximately 2, which will precipitate the 2-Phenoxybutanoic acid product.

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

General Characterization Methods
Purity and Identity Confirmation: The purity of the synthesized 2-Phenoxybutanoic acid can

be assessed by High-Performance Liquid Chromatography (HPLC). The identity can be

confirmed by comparing the obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS)

with expected values.

Melting Point Determination: The melting point can be determined using a standard capillary

melting point apparatus to assess the purity of the crystalline product.

Biological Activity and Potential Signaling Pathway
Involvement
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While research on 2-Phenoxybutanoic acid itself is limited, derivatives of this scaffold have

shown significant biological activity.

Endothelin Receptor Antagonism
A study on a series of phenoxybutanoic acid derivatives revealed their potential as potent

endothelin (ET) receptor antagonists.[4] Specifically, certain derivatives demonstrated selective

antagonism for the endothelin A (ETA) receptor with nanomolar IC50 values.[4]

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor

subtypes, ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle

cells, and its activation leads to vasoconstriction and cell proliferation. Overactivation of the ET-

1/ETA receptor pathway is implicated in various cardiovascular diseases, including pulmonary

arterial hypertension (PAH).

Derivatives of 2-Phenoxybutanoic acid have been shown to be effective in relieving hypoxia-

induced pulmonary arterial hypertension in preclinical models, suggesting that this chemical

scaffold may be a promising starting point for the development of novel therapeutics for

cardiovascular diseases.[4]

Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-Phenoxybutanoic acid is associated with the following hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Standard precautionary statements (P261, P264, P280, etc.) should be followed when handling

this compound.[1]
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Step 1: Williamson Ether Synthesis

Step 2: Hydrolysis
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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